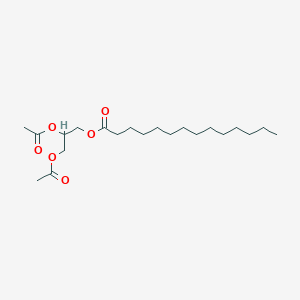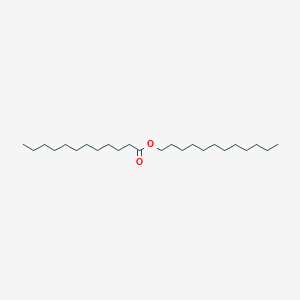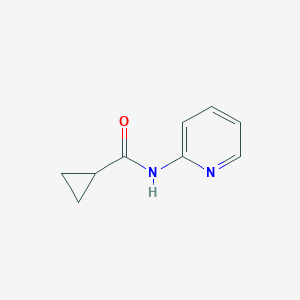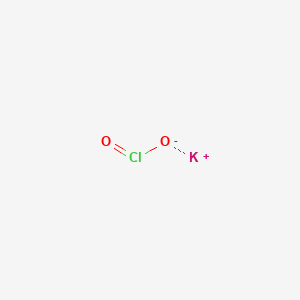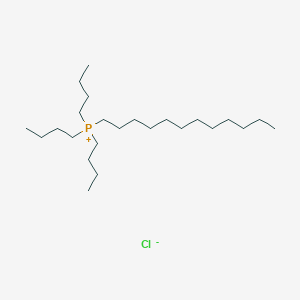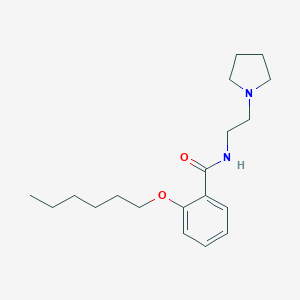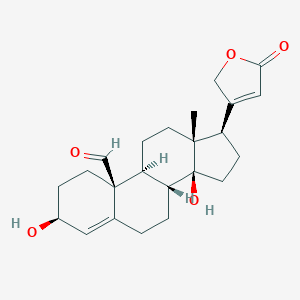
Hyrcanogenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hyrcanogenin is a natural product that is extracted from the plant species Hyrcania sanguinea. It belongs to the class of polyketides and has been found to possess a wide range of biological activities. The compound has attracted significant attention from researchers due to its potential applications in medicine and agriculture.
Wirkmechanismus
The mechanism of action of hyrcanogenin is not fully understood. However, it has been suggested that the compound exerts its biological activities by modulating various signaling pathways in cells. Hyrcanogenin has been found to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune response. It has also been shown to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism.
Biochemische Und Physiologische Effekte
Hyrcanogenin has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Hyrcanogenin has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, hyrcanogenin has been found to increase the expression of genes involved in the regulation of energy metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of hyrcanogenin in lab experiments is its wide range of biological activities. It has been found to be effective against various cancer cell lines, as well as bacterial and fungal infections. However, the main limitation of hyrcanogenin is its complex structure, which makes it difficult to synthesize and isolate in large quantities.
Zukünftige Richtungen
There are several future directions for research on hyrcanogenin. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the identification of the molecular targets of hyrcanogenin, which will help in understanding its mechanism of action. In addition, the potential use of hyrcanogenin in agriculture, as a natural pesticide or herbicide, is an area of interest. Finally, the development of hyrcanogenin-based drugs for the treatment of cancer and infectious diseases is an area of active research.
Synthesemethoden
Hyrcanogenin is a complex molecule that is difficult to synthesize. The natural source of hyrcanogenin, Hyrcania sanguinea, is a rare plant species found in the Caspian Sea region. Therefore, the synthesis of hyrcanogenin is mainly achieved through a semi-synthetic approach. The precursor molecule, 6-deoxyerythronolide B, is extracted from Streptomyces erythraeus, and then subjected to various chemical modifications to obtain hyrcanogenin.
Wissenschaftliche Forschungsanwendungen
Hyrcanogenin has been found to possess a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antifungal properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Hyrcanogenin has also been found to be effective against bacterial and fungal infections.
Eigenschaften
CAS-Nummer |
14530-91-7 |
|---|---|
Produktname |
Hyrcanogenin |
Molekularformel |
C23H30O5 |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
(3S,8R,9S,10S,13R,14S,17R)-3,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C23H30O5/c1-21-7-5-18-19(3-2-15-11-16(25)4-8-22(15,18)13-24)23(21,27)9-6-17(21)14-10-20(26)28-12-14/h10-11,13,16-19,25,27H,2-9,12H2,1H3/t16-,17+,18-,19+,21+,22+,23-/m0/s1 |
InChI-Schlüssel |
JPIDFRQBAGAXJM-ZXIOEMQNSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CCC5=C[C@H](CC[C@]35C=O)O |
SMILES |
CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5=CC(CCC35C=O)O |
Kanonische SMILES |
CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5=CC(CCC35C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



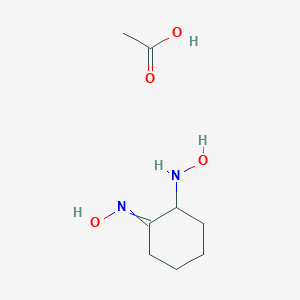
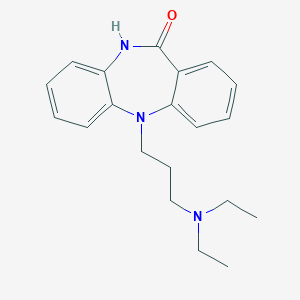
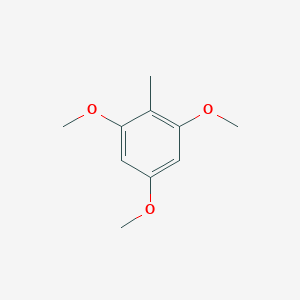
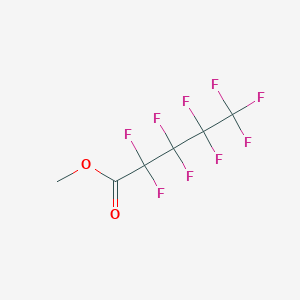
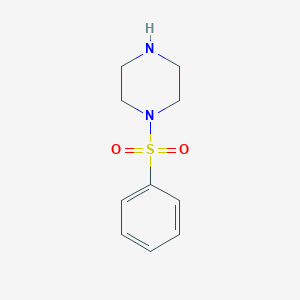
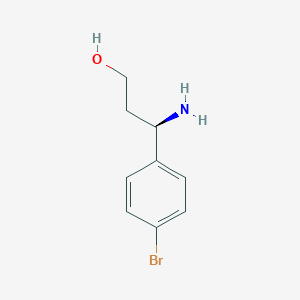
![[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate](/img/structure/B87597.png)
